molecular formula C14H11NO4S B6402248 4-(4-Methylthiophenyl)-2-nitrobenzoic acid CAS No. 1261976-91-3

4-(4-Methylthiophenyl)-2-nitrobenzoic acid

Cat. No.: B6402248
CAS No.: 1261976-91-3
M. Wt: 289.31 g/mol
InChI Key: LKGFTBSKOLATEB-UHFFFAOYSA-N
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Description

4-(4-Methylthiophenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and a methylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylthiophenyl)-2-nitrobenzoic acid typically involves a multi-step process:

    Thioether Formation: The methylthio group can be introduced via a nucleophilic substitution reaction where a suitable thiol reacts with a halogenated precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Reduction: 4-(4-Methylthiophenyl)-2-aminobenzoic acid.

    Oxidation: 4-(4-Methylsulfinylphenyl)-2-nitrobenzoic acid or 4-(4-Methylsulfonylphenyl)-2-nitrobenzoic acid.

    Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Methylthiophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylthiophenyl)-2-nitrobenzoic acid depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzoic acid: Lacks the methylthio group, affecting its solubility and reactivity.

    4-Nitrobenzoic acid:

Uniqueness

4-(4-Methylthiophenyl)-2-nitrobenzoic acid is unique due to the presence of both the nitro and methylthio groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-20-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGFTBSKOLATEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190948
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-(methylthio)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-91-3
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-(methylthio)-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261976-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-(methylthio)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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